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molecular formula C4H6Cl2N2S B1346905 2-Amino-4-(chloromethyl)thiazole hydrochloride CAS No. 59608-97-8

2-Amino-4-(chloromethyl)thiazole hydrochloride

Cat. No. B1346905
M. Wt: 185.07 g/mol
InChI Key: NMAKJOWVEDTHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716320B2

Procedure details

A solution of thiourea (15.0 g, 197.1 mmol) in acetone (750 ml) was added dropwise over three hours to a stirred solution of 1,3-dichloroacetone (24.9 g, 199.8 mmol) in acetone (120 ml). After complete addition, stirring was continued for 18 hours at ambient temperature. The precipitate was collected by filtration and washed with cold acetone. The white solid was dried under vacuum, yield: 90% (32.8 g, 177.2 mmol).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[Cl:5][CH2:6][C:7]([CH2:9]Cl)=O>CC(C)=O>[ClH:5].[NH2:1][C:2]1[S:3][CH:9]=[C:7]([CH2:6][Cl:5])[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
24.9 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold acetone
CUSTOM
Type
CUSTOM
Details
The white solid was dried under vacuum, yield: 90% (32.8 g, 177.2 mmol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
Cl.NC=1SC=C(N1)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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